molecular formula C9H12O4 B1585433 Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate CAS No. 39163-39-8

Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate

Cat. No. B1585433
Key on ui cas rn: 39163-39-8
M. Wt: 184.19 g/mol
InChI Key: SYJZOWMPITUCHW-UHFFFAOYSA-N
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Patent
US07326791B2

Procedure details

A solution of 15.5 mL (0.175 mol) of cyclopentanone and 23.8 mL (0.175 mol) of diethyl oxalate in 90 mL of tetrahydrofuran are added dropwise at 0° C. to a suspension of 7.0 g (0.175 mol) of sodium hydride (50% in oil) in 60 mL of tetrahydrofuran. The mixture is stirred for another 10 minutes at 0° C. and then heated to ambient temperature. After 5 hours, an exothermic reaction sets in and the mixture heats up to 50° C. After 16 hours, it is combined with ice water and extracted with ether. The aqueous phase is adjusted to pH 4 with glacial acetic acid and extracted with ethyl acetate, dried and concentrated by evaporation. The residue is distilled in vacuo. BP(23 mbar)=135° C.-141° C. Yield: 19.6 g (61%).
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
23.8 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.[C:7](OCC)(=[O:13])[C:8]([O:10][CH2:11][CH3:12])=[O:9].[H-].[Na+]>O1CCCC1>[O:13]=[C:7]([CH:2]1[CH2:3][CH2:4][CH2:5][C:1]1=[O:6])[C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
15.5 mL
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
23.8 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
7 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for another 10 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to ambient temperature
WAIT
Type
WAIT
Details
After 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
an exothermic reaction sets in and the mixture
CUSTOM
Type
CUSTOM
Details
heats up to 50° C
WAIT
Type
WAIT
Details
After 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled in vacuo
CUSTOM
Type
CUSTOM
Details
BP(23 mbar)=135° C.-141° C

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
O=C(C(=O)OCC)C1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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